molecular formula C14H11BrINO2 B2650989 2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol CAS No. 477848-18-3

2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol

Cat. No.: B2650989
CAS No.: 477848-18-3
M. Wt: 432.055
InChI Key: YEGUXACQYYWFJB-CAOOACKPSA-N
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Description

2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol is a complex organic compound with the molecular formula C14H11BrINO2 It is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring, along with an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imine linkage: This step involves the condensation of 4-iodoaniline with 2-bromo-4-methoxybenzaldehyde in the presence of an acid catalyst to form the imine intermediate.

    Cyclization and bromination: The imine intermediate undergoes cyclization and bromination to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The imine group can be reduced to an amine, or oxidized to a nitrile under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imine group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Iodoaniline: Another precursor used in the synthesis.

    2-Bromo-6-{[(4-chlorophenyl)imino]methyl}-4-methoxybenzenol: A similar compound with a chlorine atom instead of iodine.

Uniqueness

2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The combination of these halogens with the imine and methoxy groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-6-[(4-iodophenyl)iminomethyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrINO2/c1-19-12-6-9(14(18)13(15)7-12)8-17-11-4-2-10(16)3-5-11/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGUXACQYYWFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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